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Compound of Interest

Compound Name: Hdac-IN-45

Cat. No.: B12404915 Get Quote

An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a

Novel Histone Deacetylase Inhibitor

Introduction
Hdac-IN-45, also identified as compound 14 in select literature, is a potent small molecule

inhibitor of histone deacetylases (HDACs) with demonstrated anti-cancer properties. This

technical guide provides a comprehensive overview of Hdac-IN-45, including its chemical

structure, physicochemical properties, mechanism of action, and detailed experimental

protocols for its characterization. This document is intended for researchers, scientists, and

drug development professionals engaged in the fields of oncology and epigenetic regulation.

Chemical Structure and Properties
Hdac-IN-45 is a benzamide derivative featuring a purine-based scaffold. Its chemical structure

is characterized by a 4-[[2-amino-6-(3-chloro-4-fluoroanilino)purin-9-yl]methyl]-N-(2-

aminophenyl)benzamide backbone. This structure facilitates its interaction with the active site

of HDAC enzymes.

Chemical Structure:

Caption: 2D Chemical Structure of Hdac-IN-45.
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A summary of the key physicochemical properties of Hdac-IN-45 is provided in the table below.

These properties are crucial for understanding its drug-like characteristics, including

absorption, distribution, metabolism, and excretion (ADME).

Property Value

IUPAC Name
4-[[2-amino-6-(3-chloro-4-fluoroanilino)purin-9-

yl]methyl]-N-(2-aminophenyl)benzamide

Molecular Formula C₂₅H₂₀ClFN₈O

Molecular Weight 502.93 g/mol

CAS Number 2421122-61-2

LogP 4.1

Hydrogen Bond Donors 4

Hydrogen Bond Acceptors 8

Rotatable Bonds 6

Biological Activity and Mechanism of Action
Hdac-IN-45 is a potent inhibitor of Class I histone deacetylases, with substantial inhibitory

effects on HDAC1, HDAC2, and HDAC3 isoforms.[1] The inhibitory activity of Hdac-IN-45 leads

to an increase in the acetylation of histone proteins, such as histone H3, which in turn

modulates gene expression.[1][2] One of the key downstream effects is the upregulation of the

cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest, primarily in the G1 phase,

and subsequent apoptosis in cancer cells.[1][2] The molecule is reported to form a hydrogen

bond with the amino acid residue Y303 in the active site of the HDAC enzyme.[3]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for Hdac-IN-45.
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Caption: Proposed signaling pathway of Hdac-IN-45.
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In Vitro and In Vivo Efficacy

Hdac-IN-45 has demonstrated significant cytotoxic effects across a range of cancer cell lines.

The tables below summarize its inhibitory concentrations (IC₅₀) against specific HDAC isoforms

and various cancer cell lines, as well as details of its in vivo anti-tumor activity.

Table 1: In Vitro HDAC Inhibitory Activity

Target IC₅₀ (µM)

HDAC1 0.108

HDAC2 0.585

HDAC3 0.563

Table 2: In Vitro Anti-proliferative Activity

Cell Line Cancer Type IC₅₀ (µM)

MDA-MB-231 Triple-Negative Breast Cancer 1.48

MDA-MB-468 Triple-Negative Breast Cancer 0.65

HepG2 Liver Cancer 2.44

K-562 Leukemia 0.33

KG-1 Leukemia 0.33

THP-1 Leukemia 0.33

Table 3: In Vivo Anti-tumor Efficacy

Animal Model
Dosage and
Administration

Outcome

Human MDA-MB-231 breast

cancer xenograft

25 mg/kg or 50 mg/kg,

intraperitoneal injection, daily

Potent anti-tumor efficacy

observed[4]
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Experimental Protocols
The following sections provide detailed methodologies for key experiments used to

characterize the activity of Hdac-IN-45. These protocols are based on the primary literature

and established laboratory techniques.

1. HDAC Inhibition Assay (Fluorogenic)

This assay quantifies the inhibitory effect of Hdac-IN-45 on HDAC1, HDAC2, and HDAC3

activity using a fluorogenic substrate.

Materials:

Recombinant human HDAC1, HDAC2, and HDAC3 enzymes

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

Developer solution (e.g., Trypsin in assay buffer with Trichostatin A)

Hdac-IN-45 stock solution in DMSO

96-well black microplate

Fluorescence plate reader

Procedure:

Prepare serial dilutions of Hdac-IN-45 in assay buffer.

In a 96-well plate, add the diluted Hdac-IN-45 solutions. Include wells for a no-inhibitor

control (DMSO vehicle) and a no-enzyme control.

Add the respective HDAC enzyme to each well (except the no-enzyme control).

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b12404915?utm_src=pdf-body
https://www.benchchem.com/product/b12404915?utm_src=pdf-body
https://www.benchchem.com/product/b12404915?utm_src=pdf-body
https://www.benchchem.com/product/b12404915?utm_src=pdf-body
https://www.benchchem.com/product/b12404915?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12404915?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stop the reaction by adding the developer solution. The developer cleaves the

deacetylated substrate, releasing a fluorescent signal.

Incubate at 37°C for 15-30 minutes to allow for signal development.

Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 360/460 nm).

Calculate the percent inhibition for each concentration of Hdac-IN-45 and determine the

IC₅₀ value by non-linear regression analysis.

2. Cell Viability Assay (MTS/MTT)

This assay determines the cytotoxic effect of Hdac-IN-45 on cancer cell lines.

Materials:

Cancer cell lines (e.g., MDA-MB-231, HepG2, K-562)

Complete cell culture medium

Hdac-IN-45 stock solution in DMSO

MTS or MTT reagent

96-well clear microplate

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

Treat the cells with serial dilutions of Hdac-IN-45. Include a vehicle control (DMSO).

Incubate the cells for a specified duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

Add the MTS or MTT reagent to each well and incubate according to the manufacturer's

instructions (typically 1-4 hours).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b12404915?utm_src=pdf-body
https://www.benchchem.com/product/b12404915?utm_src=pdf-body
https://www.benchchem.com/product/b12404915?utm_src=pdf-body
https://www.benchchem.com/product/b12404915?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12404915?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


For MTT assays, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve

the formazan crystals.

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for

MTT) using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC₅₀ value.

3. Western Blot Analysis for Acetyl-Histone H3 and p21

This technique is used to detect changes in the protein levels of acetylated histone H3 and p21

following treatment with Hdac-IN-45.

Materials:

MDA-MB-231 cells

Hdac-IN-45

RIPA lysis buffer with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA)

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-acetyl-Histone H3, anti-p21, anti-Histone H3 (loading control),

anti-β-actin (loading control)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:
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Treat MDA-MB-231 cells with Hdac-IN-45 (e.g., 2 µM) for a specified time (e.g., 24 hours).

Lyse the cells in RIPA buffer and determine the protein concentration.

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane in blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again and detect the protein bands using a chemiluminescent

substrate and an imaging system.

4. Cell Cycle Analysis

This method determines the effect of Hdac-IN-45 on the distribution of cells in different phases

of the cell cycle.

Materials:

MDA-MB-231 cells

Hdac-IN-45

70% ethanol (ice-cold)

Propidium iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:

Treat MDA-MB-231 cells with Hdac-IN-45 (e.g., 4 µM) for a specified time (e.g., 24 hours).
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Harvest the cells by trypsinization and wash with PBS.

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at

-20°C for at least 2 hours.

Wash the fixed cells with PBS and resuspend in PI staining solution.

Incubate in the dark at room temperature for 30 minutes.

Analyze the cell cycle distribution using a flow cytometer. The DNA content, as measured

by PI fluorescence, will indicate the percentage of cells in G0/G1, S, and G2/M phases.

5. In Vivo Xenograft Model

This protocol describes the evaluation of the anti-tumor efficacy of Hdac-IN-45 in a mouse

model.

Materials:

MDA-MB-231 cells

Immunocompromised mice (e.g., BALB/c nude mice)

Matrigel (optional)

Hdac-IN-45 formulation for injection

Vehicle control

Calipers for tumor measurement

Procedure:

Subcutaneously inject a suspension of MDA-MB-231 cells (e.g., 5 x 10⁶ cells in PBS,

optionally mixed with Matrigel) into the flank of each mouse.

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150

mm³), randomize the mice into treatment and control groups.
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Administer Hdac-IN-45 (e.g., 25 or 50 mg/kg) or vehicle control via the desired route (e.g.,

intraperitoneal injection) on a specified schedule (e.g., daily).

Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days). Tumor

volume can be calculated using the formula: (Length x Width²)/2.

Monitor the body weight and overall health of the mice throughout the study.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight measurement, immunohistochemistry).

Conclusion
Hdac-IN-45 is a promising anti-cancer agent that targets Class I HDACs, leading to cell cycle

arrest and apoptosis in various cancer cell lines. Its well-defined chemical structure and potent

biological activity, supported by in vitro and in vivo data, make it a valuable tool for research in

epigenetics and oncology drug discovery. The experimental protocols provided in this guide

offer a framework for the further investigation and characterization of Hdac-IN-45 and other

novel HDAC inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12404915#hdac-in-45-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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